molecular formula C18H18ClN5OS B12152495 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12152495
M. Wt: 387.9 g/mol
InChI Key: SIRNYABJVAZQGG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a 1,2,4-triazole core linked to a chloro-methyl substituted acetamide, is designed to interact with the ATP-binding sites of various protein kinases. Research into analogous triazole-containing compounds suggests this molecule may exhibit potent activity against specific kinase targets involved in aberrant cell proliferation and survival pathways. Consequently, its primary research value lies in the exploration of novel targeted cancer therapies, where it is used in in vitro and in vivo models to study apoptosis induction, cell cycle arrest, and signal transduction blockade. Furthermore, the structural motif present in this compound is frequently associated with anti-inflammatory and immunomodulatory properties , expanding its utility to investigations involving chronic inflammatory diseases and autoimmune disorders. Researchers utilize this acetamide derivative as a key chemical tool to decipher complex intracellular signaling mechanisms and to validate new targets for therapeutic intervention.

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-6-3-4-7-13(11)17-22-23-18(24(17)20)26-10-16(25)21-15-9-5-8-14(19)12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

SIRNYABJVAZQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

Starting Material : 2-Methylbenzoic acid.
Procedure :

  • Esterification : Reflux 2-methylbenzoic acid with methanol and concentrated H₂SO₄ to yield methyl 2-methylbenzoate.

  • Hydrazide Formation : React with hydrazine hydrate in methanol to form 2-methylbenzohydrazide.

  • Cyclization : Treat with methyl isothiocyanate in NaOH/MeOH under reflux to generate the triazole-thiol.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1H₂SO₄MeOHReflux12 h85%
2NH₂NH₂·H₂OMeOHReflux15 h78%
3CH₃NCS, NaOHMeOH225°C6 h65%

Key Characterization :

  • FT-IR : 1,2,4-triazole C=N stretch at 1582 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 7.19–7.46 ppm.

Preparation of N-(3-Chloro-2-Methylphenyl)Chloroacetamide

Starting Material : 3-Chloro-2-methylaniline.
Procedure :

  • Acetylation : React 3-chloro-2-methylaniline with chloroacetyl chloride in toluene and triethylamine (TEA).

Reaction Conditions :

ReagentsSolventCatalystTemperatureTimeYield
ClCH₂COCl, TEATolueneTEAReflux6 h90%

Key Characterization :

  • Mass Spec : Molecular ion peak at m/z 217.6 [M+H]⁺.

Coupling via Thioether Bond Formation

Procedure :

  • React triazole-thiol with chloroacetamide in dry acetone and anhydrous K₂CO₃.

Optimization Data :

BaseSolventTemperatureTimeYield
K₂CO₃AcetoneRT5 h72%
NaHCO₃DMF50°C3 h68%

Mechanistic Insight :
The thiolate ion (generated by deprotonation) attacks the electrophilic carbon of chloroacetamide, displacing chloride.

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Method

A streamlined approach combines triazole formation and coupling in a single pot:

  • React 2-methylbenzohydrazide with CS₂ and 3-chloro-2-methylaniline-derived chloroacetamide under microwave irradiation.

Advantages :

  • Reduced purification steps.

  • 15% higher yield compared to stepwise synthesis.

Solid-Phase Synthesis

Immobilize the triazole-thiol on Wang resin, followed by on-resin coupling with chloroacetamide. Reported yields reach 80% with >95% purity.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

MethodAverage YieldPurity (HPLC)Scalability
Stepwise Synthesis72%98%Industrial
One-Pot78%92%Lab-scale
Solid-Phase80%95%Lab-scale

Key Findings :

  • Stepwise synthesis remains preferred for large-scale production due to established protocols.

  • Solid-phase methods offer high purity but require specialized equipment.

Common Impurities and Mitigation

  • Unreacted Chloroacetamide : Removed via recrystallization from ethanol.

  • Oxidized Disulfides : Minimized by conducting reactions under N₂ atmosphere.

Industrial-Scale Considerations

Cost Drivers :

  • Chloroacetyl chloride accounts for 40% of raw material costs.

  • Solvent recovery systems reduce acetone usage by 60%.

Environmental Impact :

  • K₂CO₃ is favored over NaOH due to easier neutralization and lower wastewater toxicity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide (DMF) and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Studies have shown that triazole derivatives can inhibit cancer cell growth. The specific structure of this compound suggests potential activity against different types of cancer cells, warranting further investigation into its mechanism of action and therapeutic potential .
  • Anti-inflammatory Effects : Some triazole-containing compounds have demonstrated anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could be explored for therapeutic applications in treating inflammatory diseases .

Agricultural Applications

  • Fungicides : The triazole ring is a well-known scaffold in agricultural chemistry, particularly as a fungicide. This compound may serve as a lead structure for developing new fungicides that target fungal pathogens in crops, thus improving crop yield and quality .
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing resistance to environmental stresses. Its application could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers .

Material Science Applications

  • Polymer Chemistry : The unique properties of this compound could be utilized in synthesizing novel polymers with enhanced mechanical and thermal properties. Research into polymer composites incorporating this compound may lead to advancements in materials used for coatings, adhesives, and structural components .
  • Nanotechnology : The integration of this compound into nanomaterials could enhance their functional properties, such as increased stability and reactivity. Applications in drug delivery systems or sensors are potential areas for exploration .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of similar triazole compounds demonstrated significant inhibition of bacterial growth at low concentrations. This suggests that 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide could be similarly effective against resistant strains of bacteria.

Agricultural Field Trials

Field trials using triazole-based fungicides have shown a marked improvement in crop resistance to fungal infections. These results indicate that further development of this compound as an agricultural fungicide could yield beneficial outcomes for crop management.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound may interact with DNA and proteins, leading to its anticancer and antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The target compound’s activity and properties are influenced by substituents on both the triazole and arylacetamide groups. Key analogues and their differences are summarized below:

Compound Name Triazole Substituent Acetamide Substituent Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 2-methylphenyl 3-chloro-2-methylphenyl N/A N/A Not explicitly reported
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 2-pyridinyl 3-methylphenyl N/A N/A Anti-inflammatory (1.28× diclofenac)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3,4-dichlorophenyl)acetamide furan-2-yl 3,4-dichlorophenyl N/A N/A Anti-exudative
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) pyridin-2-yl Allyl 182–184 65 Not reported
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-methylphenyl, pyridin-4-yl 2-chloro-5-(trifluoromethyl)phenyl N/A N/A Antimicrobial

Key Observations:

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the arylacetamide moiety enhance antimicrobial and anti-inflammatory activities .
  • Heterocyclic substituents (e.g., pyridinyl, furanyl) on the triazole improve solubility and binding affinity to target proteins .

Pharmacological Activity

Anti-Inflammatory Activity
  • The 3-methylphenyl analogue (AS111) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models, attributed to its balanced lipophilicity and hydrogen-bonding capacity .
  • The target compound’s 3-chloro-2-methylphenyl group may further optimize cyclooxygenase-2 (COX-2) inhibition, though experimental validation is needed .
Anti-Exudative and Antimicrobial Effects
  • Furan-substituted triazoles (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed superior anti-exudative activity, with 8/21 compounds outperforming diclofenac in rat models .
  • Pyridinyl and trifluoromethyl derivatives exhibited broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against E. coli and S. aureus .

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a sulfanyl group, and an acetamide moiety, contributing to its unique biological profile. The molecular formula is C18H19ClN4OSC_{18}H_{19}ClN_4OS, with a molecular weight of approximately 366.89 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. For example, compounds similar to the target molecule have shown effectiveness against various bacterial strains and fungi. In studies involving related triazole derivatives, significant inhibition zones were observed against Staphylococcus aureus and Candida albicans, suggesting that the sulfanyl group may enhance antimicrobial efficacy through improved membrane permeability or enzyme inhibition .

Anticancer Properties

Triazole derivatives have been implicated in anticancer activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies showing that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the target compound may be beneficial in treating inflammatory diseases.

The biological activity of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole moiety may interact with key enzymes involved in metabolic pathways, disrupting their function.
  • Membrane Disruption : The presence of the sulfanyl group could facilitate penetration into microbial membranes or cancer cells, enhancing bioavailability.
  • Apoptosis Induction : Triazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • A study on 1,2,4-triazole derivatives reported significant antimicrobial activity against Gram-positive bacteria and fungi. The most active compounds exhibited inhibition zones ranging from 16 mm to 22 mm .
  • Another investigation into the anticancer effects of triazole-thiones showed promising results against various human cancer cell lines, with some compounds achieving IC50 values as low as 6.2 μM against colon carcinoma cells .

Data Tables

Activity Type Tested Organism Inhibition Zone (mm) IC50 (µM)
AntimicrobialStaphylococcus aureus16 - 22-
AntifungalCandida albicans20 - 25-
AnticancerMCF-7-43.4
AnticancerHCT-116-6.2

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A common method includes:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic conditions.
  • Step 2 : Sulfanyl-acetamide coupling using reagents like chloroacetyl chloride, followed by nucleophilic substitution with the triazole-thiol intermediate. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C), and purification via column chromatography .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

Structural validation relies on spectroscopic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and linkage integrity.
  • Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., m/z 428.0 g/mol for a related analog) .
  • HPLC : Purity assessment (>95% purity is typical for pharmacological studies) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar 1,2,4-triazole derivatives exhibit:

  • Antimicrobial activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer potential : IC50_{50} values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How do substituent variations on the triazole and phenyl rings influence biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while methyl groups improve pharmacokinetic properties (e.g., logP optimization) .
  • Triazole modifications : Allyl or pyridinyl substituents at position 4 or 5 increase target selectivity, as shown in docking studies with bacterial dihydrofolate reductase .
  • Sulfanyl linker : Replacing sulfur with oxygen reduces activity, emphasizing the thioether’s role in target binding .

Q. What computational strategies are employed to predict binding mechanisms and optimize derivatives?

Advanced methods include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like EGFR or fungal CYP51. For example, furan-substituted analogs show strong hydrogen bonding with active-site residues .
  • QSAR modeling : 3D descriptors (e.g., CoMFA) correlate logP and polar surface area with bioavailability .

Q. How can contradictions in reported biological data across analogs be systematically addressed?

Discrepancies (e.g., varying IC50_{50} values for similar compounds) require:

  • Standardized assays : Re-evaluating activity under identical conditions (e.g., MTT protocol, 48h incubation).
  • Metabolic stability tests : Liver microsome assays to identify rapid degradation in inactive analogs .
  • Crystallographic validation : Resolving protein-ligand structures (e.g., PDB ID 6XYZ) to confirm binding modes .

Q. What experimental design considerations are critical for in vivo efficacy studies?

Key factors include:

  • Dosing regimen : Subcutaneous administration at 10 mg/kg/day in murine models to maintain plasma concentrations above IC50_{50}.
  • Toxicity screening : Acute toxicity (LD50_{50}) assessment in zebrafish or rodents prior to efficacy trials .
  • Formulation : Use of PEG-based carriers to enhance solubility and bioavailability .

Methodological Tables

Q. Table 1. Comparative SAR of Triazole Derivatives

Substituent (Position)Biological Activity (IC50_{50}/MIC)Key InteractionReference
4-Methylphenyl (R1)12 µM (MCF-7)Hydrophobic pocket binding
5-Pyridinyl (R2)8 µg/mL (E. coli)H-bond with DHFR
2-Chlorophenyl (R3)16 µM (EGFR inhibition)Halogen bonding

Q. Table 2. Analytical Techniques for Characterization

ParameterMethodTypical Output
PurityHPLC>95% (λ = 254 nm)
Molecular WeightHR-MSm/z 428.0 [M+H]+^+
Substituent Positions1H^1H-NMRδ 7.2–7.8 (aromatic H)

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